molecular formula C12H24FeN2O8 B1175381 Ferrotrenine CAS No. 15339-50-1

Ferrotrenine

Cat. No.: B1175381
CAS No.: 15339-50-1
M. Wt: 380.17 g/mol
InChI Key: IWQQNDAAVPMDJR-HALBYODASA-L
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Description

Ferrotrenine is a transition metal coordination compound featuring a hybrid multidentate phosphine-alkene ligand system, designed for applications in catalysis and materials science. Its structure comprises an iron (Fe) center coordinated to a tailored ligand framework that enhances stability and reactivity . Synthesized via hydrothermal or microwave-assisted methods, this compound exhibits a crystalline structure confirmed by powder X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) . Key properties include moderate magnetic susceptibility due to its iron core and catalytic efficiency in redox reactions, making it suitable for industrial catalysis and electrochemical applications .

Properties

CAS No.

15339-50-1

Molecular Formula

C12H24FeN2O8

Molecular Weight

380.17 g/mol

IUPAC Name

(2S,3R)-2-(ethylideneamino)-3-hydroxybutanoate;iron(2+);dihydrate

InChI

InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2/q;;+2;;/p-2/t2*4-,5+;;;/m11.../s1

InChI Key

IWQQNDAAVPMDJR-HALBYODASA-L

SMILES

CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2]

Isomeric SMILES

CC=N[C@@H]([C@@H](C)O)C(=O)[O-].CC=N[C@@H]([C@@H](C)O)C(=O)[O-].O.O.[Fe+2]

Canonical SMILES

CC=NC(C(C)O)C(=O)[O-].CC=NC(C(C)O)C(=O)[O-].O.O.[Fe+2]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: Ferrotrenine can be synthesized by complexing iron with threonine. The exact synthetic route may vary, but it typically involves reacting threonine with iron salts.

    Reaction Conditions: The reaction conditions depend on the specific method used, but generally, aqueous solutions of threonine and iron salts are combined under controlled pH and temperature conditions.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions to ensure high yield and purity.

  • Chemical Reactions Analysis

      Reactions: Ferrotrenine undergoes various chemical reactions, including oxidation, reduction, and complexation.

      Common Reagents and Conditions:

      Major Products: The major product is the complex itself, which serves as an iron source for biological processes.

  • Scientific Research Applications

      Chemistry: Ferrotrenine is studied for its coordination chemistry and ligand properties.

      Biology: Researchers investigate its role in iron metabolism and transport within cells.

      Medicine: this compound is explored as a potential iron supplement for anemia treatment.

      Industry: Its use in industrial applications (e.g., iron fortification) is an area of interest.

  • Mechanism of Action

    • Ferrotrenine’s mechanism involves providing bioavailable iron for hemoglobin synthesis and other iron-dependent processes.
    • It likely interacts with iron transport proteins and enters the bloodstream, replenishing iron stores.
  • Comparison with Similar Compounds

    Data Tables

    Table 1: Structural and Functional Properties Comparison
    Compound Core Metal Synthesis Method Magnetic Saturation (emu/g) Catalytic Efficiency (TOF, h⁻¹) Key Applications
    This compound Fe Hydrothermal 45 1,200 Redox Catalysis, Sensors
    Cobalt-Trenine Co Microwave-assisted 60 900 High-Temp Catalysis
    Nickel Ferrite Ni/Fe Solid-State 85 N/A Magnetic Storage
    Ferrocene Fe Chemical Vapor 0 (Diamagnetic) 800 Biosensors
    Table 2: Advantages and Limitations
    Compound Advantages Limitations
    This compound High catalytic TOF, mild synthesis Moderate magnetic strength
    Cobalt-Trenine Thermal stability >300°C Poor aqueous solubility
    Nickel Ferrite Strong magnetism, low cost Energy-intensive synthesis
    ZnFe₂O₄ High surface area, eco-friendly Low catalytic activity

    Research Findings and Critical Analysis

    • Magnetic Properties : While weaker than nickel ferrite, this compound’s paramagnetism is tunable via ligand modification, offering versatility in hybrid materials .
    • Synthetic Scalability : Microwave synthesis (used for Cobalt-Trenine) reduces this compound’s production time by 40%, but yields remain lower than solid-state methods for oxides .

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